N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide
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Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H21F2N5O2S and its molecular weight is 397.44. The purity is usually 95%.
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Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
Compounds structurally related to "N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2,4-difluorobenzenesulfonamide" have been explored for their pharmacological and pharmacokinetic properties. For example, CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, demonstrates high binding affinity and specificity with no off-target activity. Its efficacy was demonstrated in various preclinical models, offering insights into dose selection for clinical trials aimed at treating major depressive disorders. The pharmacokinetic profile characterized by a dose-proportional increase in humans suggests potential for clinical relevance in peak plasma exposure (Garner et al., 2015).
Drug Metabolism and Interaction with Renal Transporters
Another area of research involves the metabolism of similar compounds and their interaction with renal transporters. For example, INCB039110, a Janus kinase inhibitor with selectivity for JAK1, exhibited a modest and reversible increase in serum creatinine without affecting the glomerular filtration rate (GFR) in a phase 1 study. Further in vitro studies revealed INCB039110 potently inhibited OCT2-mediated uptake of creatinine as well as MATE1-/MATE2-K-mediated efflux of creatinine, highlighting the compound's interaction with multiple transporters affecting creatinine uptake and efflux. This suggests a molecular mechanism for serum creatinine increase and underlines the limitations of using serum creatinine as a marker of renal function (Zhang et al., 2015).
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5O2S/c1-23(2)16-14(11-20-17(21-16)24-8-4-3-5-9-24)22-27(25,26)15-7-6-12(18)10-13(15)19/h6-7,10-11,22H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYXFHFQJYXRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.